1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one
Overview
Description
1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methyl group at the 5-position of the furan ring and an ethanone group at the 1-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route involves the Claisen-Schmidt condensation of a furan derivative with a pyridine derivative, followed by cyclization to form the fused ring system . The reaction conditions often include the use of a base such as sodium hydroxide in a methanolic solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, disrupting key cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: Similar in structure but lacks the furan ring.
1-(5-Methylfuran-2-yl)ethan-1-one: Similar but lacks the pyridine ring.
1-(Furan-2-yl)ethan-1-one: Lacks both the methyl group and the pyridine ring.
Uniqueness
1-{5-Methylfuro[3,2-b]pyridin-2-yl}ethan-1-one is unique due to its fused ring system, which combines the properties of both furan and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
1-(5-methylfuro[3,2-b]pyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-9-8(11-6)5-10(13-9)7(2)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJVUFYITJDPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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